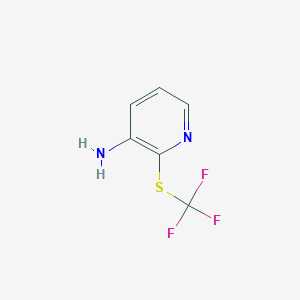
2-((Trifluoromethyl)thio)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Trifluoromethyl)thio)pyridin-3-amine is a compound that features a trifluoromethylthio group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Trifluoromethyl)thio)pyridin-3-amine typically involves the introduction of a trifluoromethylthio group to a pyridine derivative. One common method involves the reaction of 2-chloro-3-nitropyridine with trifluoromethanesulfenamide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product after subsequent reduction of the nitro group to an amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-((Trifluoromethyl)thio)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Conversion of nitro intermediates to amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-((Trifluoromethyl)thio)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((Trifluoromethyl)thio)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is interacting with .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Another pyridine derivative with a trifluoromethyl group.
4-Amino-2-(trifluoromethyl)pyridine: Features a trifluoromethyl group at a different position on the pyridine ring.
Uniqueness
2-((Trifluoromethyl)thio)pyridin-3-amine is unique due to the presence of both a trifluoromethylthio group and an amine group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C6H5F3N2S |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2-(trifluoromethylsulfanyl)pyridin-3-amine |
InChI |
InChI=1S/C6H5F3N2S/c7-6(8,9)12-5-4(10)2-1-3-11-5/h1-3H,10H2 |
InChI Key |
ZYNDMPSJJWWIKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)SC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



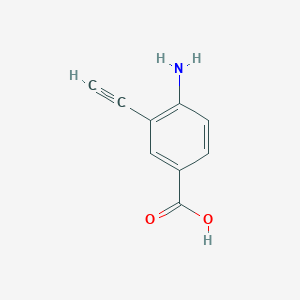

![Ethyl 2-{[1-(hydroxyimino)-2-methylpropan-2-YL]amino}acetate](/img/structure/B11757995.png)

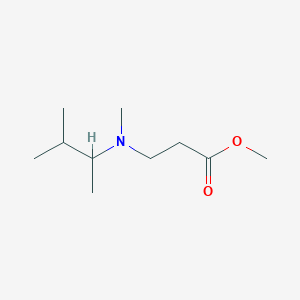
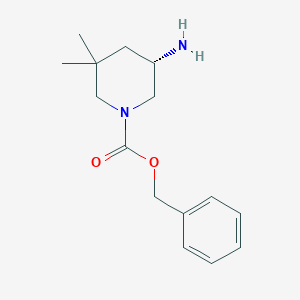

![[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11758021.png)
![[2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B11758028.png)
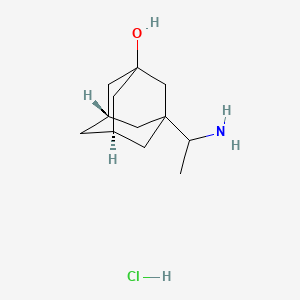

![Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B11758055.png)
![Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B11758059.png)
